Methyl 5,5-dichloro-3-oxo-4-pentenoate
Description
Methyl 5,5-dichloro-3-oxo-4-pentenoate is a halogenated α,β-unsaturated ester characterized by a conjugated enoate system, a ketone group at position 3, and two chlorine atoms at position 3. This structure confers unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in cycloadditions, nucleophilic substitutions, and as a precursor for bioactive molecules. While direct references to this compound are absent in the provided evidence, comparisons can be drawn to structurally or functionally related esters.
Properties
CAS No. |
85839-23-2 |
|---|---|
Molecular Formula |
C6H6Cl2O3 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
methyl 5,5-dichloro-3-oxopent-4-enoate |
InChI |
InChI=1S/C6H6Cl2O3/c1-11-6(10)3-4(9)2-5(7)8/h2H,3H2,1H3 |
InChI Key |
GPCRARQCGUBRIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dichloro-3-oxo-4-pentenoate typically involves the chlorination of methyl 3-oxo-4-pentenoate. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dichloro-3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5,5-dichloro-3-oxo-4-pentenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dichloro-3-oxo-4-pentenoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in various chemical reactions. The chlorine atoms also contribute to its reactivity by facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural Analogues: Methyl Esters of Diterpenoid Acids
Examples : Sandaracopimaric acid methyl ester, Torulosic acid methyl ester, E-Communic acid methyl ester .

Key Differences :
- The target compound’s linear structure and electron-withdrawing substituents (Cl, ketone) enhance its electrophilicity compared to diterpenoid esters, which are bulkier and less reactive .
Ethyl Esters with Complex Substituents
Example: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .
Key Differences :
- The triple bond in the ethyl ester enables propargylation reactions, while the dichloro-ketone motif in the target compound favors conjugate additions.
Bioactive Methyl Esters
Example : 8-O-Acetylshanzhiside Methyl Ester (glycoside derivative) .
| Property | This compound | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|
| Structure | Simple linear ester | Complex glycoside |
| Applications | Synthetic chemistry | Pharmacological research |
Key Differences :
- The target compound’s halogenated structure is more suited for chemical synthesis, whereas glycosidic esters are utilized in drug discovery.
Volatile Methyl Esters
Example : Methyl salicylate (Table 3 in ).
| Property | This compound | Methyl Salicylate |
|---|---|---|
| Volatility | Likely low (due to Cl, ketone) | High (simple aromatic ester) |
| Boiling Point | Estimated >200°C | 222°C |
Key Differences :
- The dichloro-ketone groups reduce volatility and increase polarity compared to methyl salicylate.
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